N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These effects include the inhibition of certain enzymes and proteins, as well as the potential to treat various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide in lab experiments is its potential as an inhibitor of certain enzymes and proteins. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research involving N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide. These include further studies on its mechanism of action, as well as its potential as a treatment for various diseases. Additionally, research could focus on the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide involves a multi-step process. The first step involves the reaction of 4-methoxybenzoyl chloride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-4-methoxybenzamide. The second step involves the reaction of N-(4-ethoxyphenyl)-4-methoxybenzamide with thionyl chloride to form N-(4-ethoxyphenyl)-4-chlorobenzamide. The final step involves the reaction of N-(4-ethoxyphenyl)-4-chlorobenzamide with 2,3-dihydrothiophene-1,1-dioxide to form this compound.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide has been shown to have potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a potential treatment for various diseases.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-26-19-10-6-16(7-11-19)21(17-12-13-27(23,24)14-17)20(22)15-4-8-18(25-2)9-5-15/h4-13,17H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMHBFBGOMJRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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